2,4-Di-tert-butylcyclohexanone

Description

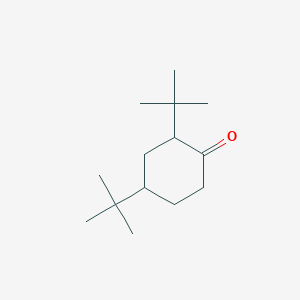

Structure

3D Structure

Properties

IUPAC Name |

2,4-ditert-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOHMJCUHOBGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864347 | |

| Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13019-04-0 | |

| Record name | 2,4-Bis(1,1-dimethylethyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13019-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-butylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13019-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of trans-2,4-Di-tert-butylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-2,4-Di-tert-butylcyclohexanone, a disubstituted cyclohexane derivative of interest in various fields of chemical research and development. The document details a primary synthetic route, explores the principles of stereochemical control, and discusses potential methods for the isolation of the desired trans isomer.

Introduction

Substituted cyclohexanones are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemical arrangement of substituents on the cyclohexane ring profoundly influences the molecule's physical, chemical, and biological properties. The synthesis of specific stereoisomers, such as trans-2,4-Di-tert-butylcyclohexanone, therefore presents a significant challenge and an area of active investigation. This guide focuses on the practical aspects of synthesizing this target molecule, with a particular emphasis on strategies to obtain the trans isomer.

Primary Synthesis Route: Oxidation of 2,4-Di-tert-butylcyclohexanol

A common and well-documented method for the synthesis of 2,4-Di-tert-butylcyclohexanone involves the oxidation of the corresponding alcohol, 2,4-Di-tert-butylcyclohexanol. The Jones oxidation is a frequently employed method for this transformation.

Experimental Protocol: Jones Oxidation of 2,4-Di-tert-butylcyclohexanol

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Reaction Scheme:

Figure 1: Oxidation of 2,4-Di-tert-butylcyclohexanol to this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| 2,4-Di-tert-butylcyclohexanol | 212.39 | 200 g | 0.944 |

| Acetone | 58.08 | 2 L | - |

| Jones Reagent | - | 320 g | - |

| Isopropyl alcohol | 60.10 | As needed | - |

| Sodium carbonate | 105.99 | As needed for neutralization | - |

Procedure:

-

In a 3 L reactor, a solution of 200 g (0.944 mole) of 2,4-di-tert-butylcyclohexanol in 2 L of acetone is prepared.[1]

-

The solution is cooled to 5 °C using an ice bath.

-

320 g of Jones reagent is added dropwise to the cooled solution over a period of 1.5 hours, maintaining the temperature at 5 °C.[1]

-

After the addition is complete, the reaction is monitored for completion.

-

Excess Jones reagent is quenched by the dropwise addition of isopropyl alcohol until the brown color of the reagent disappears.[1]

-

The reaction mixture is allowed to stand, and the acetone solution is separated.

-

The acetone solution is neutralized with sodium carbonate.[1]

-

The neutralized solution is filtered, and the acetone is removed by distillation under reduced pressure to yield the crude product.[1]

Results:

| Product | Yield (g) | Boiling Point (°C/mmHg) | cis/trans Ratio |

| Crude this compound | 199 g | - | 92/8 |

| Purified this compound | 160 g | 93.5 - 94 / 3 | 94/6 |

The crude product is obtained in a high yield, with the cis isomer being the major component.[1] Purification by precision distillation can slightly alter the isomeric ratio.[1]

Strategies for Obtaining trans-2,4-Di-tert-butylcyclohexanone

The synthesis described above yields a mixture of isomers, with the cis isomer predominating. To obtain the trans isomer, two main strategies can be employed: stereoselective synthesis and separation/isomerization of the product mixture.

Stereochemical Control: Thermodynamic vs. Kinetic Control

The predominance of the cis isomer in the Jones oxidation suggests that this may be the kinetically favored product. In many substituted cyclohexanone systems, the trans isomer, where both bulky substituents can occupy equatorial positions to minimize steric hindrance, is the thermodynamically more stable product.

Figure 2: Reaction pathway illustrating kinetic and thermodynamic products.

To favor the formation of the thermodynamically more stable trans isomer, the reaction could be run under conditions that allow for equilibration between the cis and trans products. This typically involves higher reaction temperatures and longer reaction times.

Isomerization of the cis to the trans Isomer

Given that the synthesis yields a mixture rich in the cis isomer, a viable strategy to obtain the trans isomer is through isomerization of the product mixture. This can often be achieved through acid or base catalysis, which facilitates the formation of an enol or enolate intermediate, allowing for epimerization at the alpha-carbon.

Figure 3: Proposed isomerization pathway from the cis to the trans isomer.

Proposed Experimental Approach for Isomerization:

-

Dissolve the mixture of cis and trans-2,4-Di-tert-butylcyclohexanone in a suitable solvent (e.g., methanol or tert-butanol).

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., sodium methoxide, potassium tert-butoxide).

-

Heat the mixture to reflux and monitor the change in the isomeric ratio over time using an appropriate analytical technique (e.g., GC-MS or NMR spectroscopy).

-

Once equilibrium is reached, or a desired ratio is obtained, neutralize the catalyst, and isolate the product through extraction and distillation.

Separation of Isomers

If a stereoselective synthesis or complete isomerization is not feasible, the desired trans isomer can be isolated from the mixture through physical separation techniques.

-

Fractional Distillation: As indicated by the initial synthesis, precision distillation can effect some separation, though it may not be sufficient to obtain the pure trans isomer due to potentially close boiling points.[1]

-

Chromatography: Column chromatography is a powerful technique for separating diastereomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system would need to be optimized to achieve good separation of the cis and trans isomers.

-

Crystallization: If one isomer forms a more stable crystal lattice, fractional crystallization could be a viable method for separation. This would involve dissolving the mixture in a suitable solvent and allowing the less soluble isomer to crystallize out upon cooling.

Conclusion

The synthesis of trans-2,4-Di-tert-butylcyclohexanone can be approached through a multi-step strategy. The initial synthesis via Jones oxidation of the corresponding alcohol provides a mixture of isomers, with the cis form being the major product. To obtain the desired trans isomer, subsequent steps involving isomerization under thermodynamic control or physical separation of the isomers are necessary. The choice of method will depend on the desired purity of the final product and the scalability of the process. Further research into the stereoselective synthesis of the trans isomer would be a valuable contribution to this area of synthetic chemistry.

References

Conformational Analysis of 2,4-Di-tert-butylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of cis- and trans-2,4-di-tert-butylcyclohexanone. Due to significant steric hindrance imposed by the two bulky tert-butyl groups, these molecules exhibit fascinating conformational preferences that deviate from simple monosubstituted cyclohexanes. This document outlines the synthetic considerations for obtaining the isomers, the theoretical basis for their conformational behavior, and detailed experimental and computational methodologies for their analysis. Particular emphasis is placed on the interplay between chair and non-chair (twist-boat) conformations, which is critical for understanding the stereochemistry and reactivity of this system.

Introduction: The Challenge of Steric Crowding

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for reactivity and biological activity. While the principles governing monosubstituted cyclohexanes are well-established, polysubstituted rings, particularly those bearing bulky groups, present a more complex picture. 2,4-Di-tert-butylcyclohexanone is an exemplary case study in steric congestion, where the energetic penalties of placing large tert-butyl groups in axially-oriented positions can lead to significant distortions from the ideal chair conformation. Understanding the conformational landscape of the cis and trans isomers of this ketone is crucial for predicting their chemical behavior and for the rational design of molecules where such strained frameworks may be present.

Synthesis and Isomer Separation

The preparation of this compound typically proceeds via the oxidation of the corresponding 2,4-di-tert-butylcyclohexanol. A common synthetic route involves the Jones oxidation of the alcohol precursor.

A literature procedure for the synthesis of this compound reports the formation of a mixture of cis and trans isomers.[1] The oxidation of 2,4-di-tert-butylcyclohexanol with Jones reagent in acetone yields crude this compound with a cis/trans ratio of approximately 92:8.[1] Subsequent purification by precision distillation can enrich the mixture to a 94:6 cis/trans ratio.[1]

Separation of Isomers: Due to the different dipole moments and crystalline properties of the cis and trans isomers, they can be separated by column chromatography on silica gel or by fractional crystallization.

Conformational Equilibria: A Tale of Two Isomers

The conformational preferences of the cis and trans isomers of this compound are dictated by the minimization of steric strain, primarily the avoidance of unfavorable 1,3-diaxial interactions involving the bulky tert-butyl groups.

cis-2,4-Di-tert-butylcyclohexanone

For the cis isomer, a chair conformation would necessitate one tert-butyl group being in an axial position while the other is equatorial. The energetic cost of placing a tert-butyl group in an axial position is substantial, estimated to be around 5.5 kcal/mol. This severe 1,3-diaxial interaction with the axial hydrogens at C4 and C6 would highly destabilize such a chair conformation.

Consequently, to alleviate this steric strain, cis-2,4-di-tert-butylcyclohexanone is expected to predominantly adopt a non-chair, twist-boat conformation . This phenomenon has been observed in the analogous cis-1,4-di-tert-butylcyclohexane, where low-temperature 13C NMR spectra confirmed the presence of both twist-boat and chair conformations, with the twist-boat being the major species.[2] In the twist-boat form, both tert-butyl groups can occupy pseudo-equatorial positions, thus minimizing steric repulsions.

trans-2,4-Di-tert-butylcyclohexanone

In the case of the trans isomer, a chair conformation can accommodate both bulky tert-butyl groups in equatorial positions . This diequatorial arrangement is significantly more stable than a diaxial conformation, which would be prohibitively high in energy. Therefore, trans-2,4-di-tert-butylcyclohexanone is expected to exist predominantly in a diequatorial chair conformation. The ring inversion to the diaxial chair is energetically highly unfavorable.

Quantitative Conformational Analysis

While specific experimental data for this compound is scarce in the literature, we can infer quantitative parameters from analogous systems and theoretical calculations.

Table 1: Estimated Conformational Energy Differences (ΔG°)

| Compound | Conformation 1 | Conformation 2 | ΔG° (kcal/mol) | Reference/Analogy |

| cis-1,4-Di-tert-butylcyclohexane | Chair (axial-equatorial) | Twist-Boat | ~0.5 (favoring Twist-Boat) | [2] |

| trans-1,4-Di-tert-butylcyclohexane | Chair (diequatorial) | Chair (diaxial) | > 5.5 (favoring diequatorial) | General Principle |

| Predicted for cis-2,4-Di-tert-butylcyclohexanone | Chair (axial-equatorial) | Twist-Boat | ~0.5 - 1.0 (favoring Twist-Boat) | Analogy to cis-1,4-isomer |

| Predicted for trans-2,4-Di-tert-butylcyclohexanone | Chair (diequatorial) | Chair (diaxial) | > 5.5 (favoring diequatorial) | General Principle |

Table 2: Expected ¹H NMR Coupling Constants (J-values) for Chair Conformations

| Coupling Type | Dihedral Angle (approx.) | Expected J-value (Hz) |

| Axial-Axial (J_aa) | 180° | 10 - 13 |

| Axial-Equatorial (J_ae) | 60° | 2 - 5 |

| Equatorial-Equatorial (J_ee) | 60° | 2 - 5 |

These J-values are crucial for determining the conformation of the cyclohexane ring using the Karplus equation, which relates the vicinal coupling constant to the dihedral angle between the coupled protons.

Experimental Protocols

Low-Temperature NMR Spectroscopy

Objective: To slow down the rate of conformational interconversion to observe the individual conformers by NMR.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the cis or trans isomer of this compound in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈, or a Freon mixture).

-

Instrumentation: Utilize an NMR spectrometer equipped with a variable temperature unit.

-

Procedure:

-

Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

-

Gradually lower the temperature of the probe in increments of 10-20 K.

-

At each temperature, allow the sample to equilibrate for at least 10 minutes before acquiring a new spectrum.

-

Monitor the spectra for changes, such as peak broadening, decoalescence, and the appearance of new signals corresponding to the less stable conformer.

-

For the cis isomer, one would expect to see the signals for the twist-boat conformation remain sharp at low temperatures, while for the trans isomer, the signals for the diequatorial chair should remain sharp.

-

-

Data Analysis:

-

Integrate the signals of the different conformers at a temperature where they are well-resolved to determine their relative populations.

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(K_eq), where K_eq is the equilibrium constant derived from the conformer populations.

-

Lanthanide-Induced Shift (LIS) NMR Spectroscopy

Objective: To resolve overlapping signals in the ¹H NMR spectrum and to aid in the assignment of axial and equatorial protons.

Methodology:

-

Sample Preparation: Prepare a solution of the cyclohexanone isomer in a dry, non-coordinating deuterated solvent (e.g., CDCl₃).

-

Shift Reagent: Use a lanthanide shift reagent (LSR), such as Eu(fod)₃ or Eu(dpm)₃.

-

Procedure:

-

Acquire a standard ¹H NMR spectrum of the sample.

-

Add a small, measured amount of the LSR to the NMR tube.

-

Acquire a new spectrum after each addition.

-

Continue adding the LSR in small increments and acquiring spectra until the signals are sufficiently resolved.

-

-

Data Analysis:

-

The magnitude of the induced shift is proportional to the distance of the proton from the lanthanide ion, which coordinates to the carbonyl oxygen.

-

Protons closer to the carbonyl group will experience a larger downfield shift. This can help to differentiate between protons in different positions on the ring.

-

Computational Modeling

Objective: To calculate the relative energies of the different conformers and to predict their geometries.

Methodology:

-

Software: Utilize computational chemistry software such as Gaussian, Spartan, or free alternatives like Avogadro.

-

Method:

-

Molecular Mechanics (MM): Employ force fields like MM3 or MM4 to perform an initial conformational search and obtain relative steric energies.

-

Density Functional Theory (DFT): Use a functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*) to perform geometry optimizations and frequency calculations for the low-energy conformers identified by molecular mechanics.

-

-

Data Analysis:

-

Compare the calculated relative free energies of the chair and twist-boat conformations for the cis isomer.

-

Compare the energies of the diequatorial and diaxial chair conformations for the trans isomer.

-

Analyze the calculated dihedral angles and bond lengths to understand the geometric distortions caused by steric strain.

-

Conclusion

The conformational analysis of this compound provides a compelling illustration of how severe steric interactions can govern molecular geometry. For the cis isomer, the energetic penalty of a 1,3-diaxial interaction involving a tert-butyl group is so high that the molecule largely eschews the chair conformation in favor of a twist-boat form. In contrast, the trans isomer can adopt a stable diequatorial chair conformation, effectively locking the ring in this geometry. The combination of experimental techniques, particularly low-temperature NMR, and computational modeling is essential for a thorough understanding of the conformational landscape of these highly strained systems. The principles elucidated from the study of this compound are broadly applicable to the design and analysis of other sterically congested cyclic molecules in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Di-tert-butylcyclohexanone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties, synthesis, and conformational analysis of the isomers of 2,4-di-tert-butylcyclohexanone. Due to the steric hindrance imposed by the two bulky tert-butyl groups, these isomers exhibit unique conformational behaviors that significantly influence their physical characteristics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key conformational relationships.

Quantitative Physical Properties

| Property | This compound (Isomer Mixture) | cis-2,4-Di-tert-butylcyclohexanone | trans-2,4-Di-tert-butylcyclohexanone | 4-tert-Butylcyclohexanone |

| Molecular Formula | C₁₄H₂₆O | C₁₄H₂₆O | C₁₄H₂₆O | C₁₀H₁₈O |

| Molecular Weight | 210.36 g/mol | 210.36 g/mol | 210.36 g/mol | 154.25 g/mol |

| Boiling Point | 93.5-94 °C at 3 mmHg (for a 94:6 cis/trans mixture)[1] | No data available | No data available | 214 °C at 760 mmHg[2] |

| Melting Point | No data available | No data available | No data available | 39 °C[2] |

| Density | No data available | No data available | No data available | 0.9198 g/cm³[2] |

| CAS Number | Mixture: Not applicable | Not individually assigned | 16099-36-8[3] | 98-53-3[4] |

Conformational Analysis

The defining feature of this compound isomers is the profound impact of the two bulky tert-butyl groups on the conformational equilibrium of the cyclohexane ring. In monosubstituted cyclohexanes, a tert-butyl group strongly favors the equatorial position to avoid 1,3-diaxial strain.[5] However, in di-substituted systems, particularly the cis-isomers, significant steric strain can force the ring into non-chair conformations, such as a twist-boat or skew-boat form.[6]

trans-2,4-Di-tert-butylcyclohexanone

For the trans-isomer, a chair conformation with both tert-butyl groups in equatorial positions is expected to be the most stable, thus minimizing steric interactions.

cis-2,4-Di-tert-butylcyclohexanone

The cis-isomer presents a more complex conformational landscape. A chair conformation would necessitate one tert-butyl group being in an axial position, leading to significant 1,3-diaxial strain. To alleviate this strain, the ring is likely to adopt a non-chair conformation, such as a twist-boat, which can better accommodate the bulky substituents. Studies on analogous di-tert-butylcyclohexanes have shown that cis-isomers often exist predominantly in these non-chair forms.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of the individual isomers of this compound are not extensively published. However, based on general organic chemistry principles and published procedures for related compounds, the following methodologies can be proposed.

Synthesis of this compound

The synthesis is typically a two-step process involving the preparation of the precursor, 2,4-di-tert-butylcyclohexanol, followed by its oxidation to the ketone.

Step 1: Synthesis of 2,4-Di-tert-butylcyclohexanol

This can be achieved via the catalytic hydrogenation of 2,4-di-tert-butylphenol.

-

Reaction: 2,4-Di-tert-butylphenol is hydrogenated in the presence of a catalyst, such as rhodium on carbon, under hydrogen pressure. The solvent is typically an alcohol like ethanol or isopropanol. The reaction temperature and pressure can be optimized to achieve good conversion and selectivity.

Step 2: Oxidation of 2,4-Di-tert-butylcyclohexanol to this compound [1]

A common and effective method for this oxidation is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone).

-

Procedure:

-

Dissolve the 2,4-di-tert-butylcyclohexanol (a mixture of cis and trans isomers) in acetone and cool the solution in an ice bath.[1]

-

Add Jones reagent dropwise to the cooled solution, maintaining the temperature below 10°C.[1]

-

After the addition is complete, allow the reaction to stir for a few hours at room temperature.

-

Quench the excess oxidant by adding a small amount of isopropyl alcohol until the brown color disappears.[1]

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.[1]

-

Separation of cis- and trans-Isomers

The separation of the cis and trans isomers is expected to be achievable using column chromatography.

-

Proposed Protocol:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Load the crude mixture of this compound onto the column.

-

Elute the column with a gradient of a slightly more polar solvent (e.g., ethyl acetate in hexane). The polarity of the two isomers will likely be different enough to allow for separation. The trans-isomer, with both bulky groups equatorial, may be less polar and elute first.

-

Collect fractions and analyze by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure isomers.

-

Isomer Epimerization

The less stable isomer can be converted to the more stable isomer through epimerization at the α-carbon.

-

Proposed Protocol:

-

Dissolve the isomerically enriched ketone in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a base, such as sodium methoxide.

-

Stir the reaction at room temperature and monitor the progress by GC until the thermodynamic equilibrium is reached, which is expected to favor the more stable trans-isomer.

-

Neutralize the reaction mixture and extract the product.

-

Visualizations

The following diagrams illustrate the key logical relationships in the synthesis and conformational analysis of this compound isomers.

References

- 1. trans-2,4-Di-t-butylcyclohexanone (CAS 16099-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. The metabolism of the isomeric tert.-butylcyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-2,4-Di-t-butylcyclohexanone [webbook.nist.gov]

- 4. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iscnagpur.ac.in [iscnagpur.ac.in]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

"13C NMR spectrum of 2,4-Di-tert-butylcyclohexanone"

An In-depth Technical Guide to the ¹³C NMR Spectrum of 2,4-Di-tert-butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the limited availability of public experimental data for this specific compound, this document presents a predicted spectrum based on established ¹³C NMR principles and data from structurally related analogs. This guide is intended to serve as a comprehensive reference for the interpretation and prediction of the ¹³C NMR spectrum of this compound and similar substituted cyclohexanone systems.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals for each of its 14 carbon atoms. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the steric effects of the two bulky tert-butyl groups. The molecule can exist as two diastereomers: cis and trans. The spatial arrangement of the tert-butyl groups in these isomers will lead to different chemical shifts for the carbons in the cyclohexanone ring. The predicted chemical shift ranges for the carbons in both isomers are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ) ppm - cis-isomer | Predicted Chemical Shift (δ) ppm - trans-isomer | Multiplicity (Proton Decoupled) |

| C=O (C1) | 210 - 215 | 210 - 215 | s |

| C-2 | 50 - 55 | 52 - 57 | d |

| C-3 | 25 - 30 | 28 - 33 | t |

| C-4 | 45 - 50 | 47 - 52 | d |

| C-5 | 25 - 30 | 28 - 33 | t |

| C-6 | 40 - 45 | 42 - 47 | t |

| C(CH₃)₃ at C-2 | 32 - 36 | 33 - 37 | s |

| C(CH₃)₃ at C-2 | 27 - 30 | 28 - 31 | q |

| C(CH₃)₃ at C-4 | 32 - 36 | 33 - 37 | s |

| C(CH₃)₃ at C-4 | 27 - 30 | 28 - 31 | q |

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of a substituted cyclohexanone like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, though for routine spectra, 2 seconds is often sufficient.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Logical Relationships

The following diagrams illustrate the logical workflow for the assignment of the ¹³C NMR signals of this compound.

Caption: Logical workflow for the assignment of ¹³C NMR signals.

Caption: Factors influencing the ¹³C chemical shifts in the cyclohexanone ring.

A Technical Guide to the Basicity of 2,4-Di-tert-butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the basicity of 2,4-di-tert-butylcyclohexanone, a sterically hindered cyclic ketone. Due to the absence of direct experimental measurements for this specific compound, this guide synthesizes information from analogous structures and theoretical principles to evaluate its properties. It outlines the key structural factors influencing its basicity and provides detailed experimental and computational protocols for its determination.

Introduction to Ketone Basicity

Ketones are weak organic bases. Their basicity arises from the non-bonding electron pairs on the carbonyl oxygen atom, which can accept a proton (Brønsted-Lowry basicity) or interact with a Lewis acid.[1] The protonation equilibrium is described by the dissociation of the conjugate acid, BH⁺, as shown below:

The strength of the ketone as a base is quantified by the acid dissociation constant (Kₐ) of its conjugate acid, typically expressed in logarithmic form as pKₐ. A more negative pKₐ value indicates a weaker base. The basicity of a ketone is a critical parameter in understanding its reactivity in acid-catalyzed reactions, its interaction with biological targets, and its physicochemical properties in formulation.

Structural Analysis and Effects on Basicity

The basicity of this compound is governed by a combination of electronic and steric effects imparted by its alkyl substituents.

-

Electronic Effects : Alkyl groups, such as the tert-butyl groups, are electron-donating through an inductive effect (+I). This effect increases the electron density on the carbonyl oxygen, which should stabilize the positive charge of the conjugate acid, thereby increasing basicity.[2][3]

-

Steric Effects : The bulky tert-butyl groups introduce significant steric hindrance. The 4-position tert-butyl group acts as a conformational lock, holding the cyclohexane ring in a chair conformation with the substituent in the equatorial position. The 2-position tert-butyl group, being adjacent to the carbonyl, sterically hinders the approach of a proton to the oxygen lone pairs. Furthermore, it impedes the effective solvation of the resulting protonated species.[2][4] This steric inhibition of protonation and solvation is expected to significantly decrease the basicity of the molecule.[4]

In the case of this compound, the steric hindrance from the α-tert-butyl group is anticipated to be the dominant factor, leading to a lower basicity compared to the unsubstituted cyclohexanone.

References

Solubility of 2,4-Di-tert-butylcyclohexanone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Di-tert-butylcyclohexanone in various organic solvents. Due to the limited availability of specific quantitative data in published literature for this compound, this guide presents expected solubility based on the known properties of structurally similar compounds, alongside a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarity and intermolecular forces are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of a ketone functional group, while also possessing significant nonpolar character from its two bulky tert-butyl groups and the cyclohexyl ring. This dual nature dictates its solubility profile, suggesting good solubility in a range of common organic solvents and poor solubility in highly polar solvents like water.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a selection of common organic solvents. These estimations are derived from the reported solubility of the closely related compound, 4-tert-butylcyclohexanone, and general principles of chemical solubility. It is important to note that these are estimations and should be confirmed experimentally for high-precision applications. A quantitative value for 4-tert-butylcyclohexanone in ethanol is reported to be 0.5 g/10 mL.

| Solvent Classification | Solvent Name | Molecular Formula | Polarity (Dielectric Constant) | Estimated Solubility of this compound |

| Protic Solvents | Methanol | CH₃OH | 32.7 | High |

| Ethanol | C₂H₅OH | 24.5 | High | |

| Aprotic Polar Solvents | Acetone | C₃H₆O | 20.7 | High |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | High | |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | High | |

| Chloroform | CHCl₃ | 4.8 | High | |

| Aprotic Nonpolar Solvents | Toluene | C₇H₈ | 2.4 | Moderate to High |

| Hexane | C₆H₁₄ | 1.9 | Moderate |

Experimental Determination of Solubility: Gravimetric Method

For precise quantification of the solubility of this compound, the gravimetric method is a reliable and straightforward approach. This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Experimental Protocol

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Oven or vacuum oven

-

Shaker or magnetic stirrer

-

Temperature-controlled bath (optional, for temperature-dependent studies)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. If conducting temperature-dependent studies, place the vial in a temperature-controlled bath.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the supernatant using a calibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed, clean, and dry evaporating dish or vial. Record the initial mass of the empty container.

-

Gently evaporate the solvent in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used to expedite drying.

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of dried solute in g) / (Volume of solution withdrawn in L)

-

Visualizing the Process and Concepts

To further clarify the experimental workflow and the underlying principles of solubility, the following diagrams are provided.

The Discovery and Enduring Significance of 2,4-Di-tert-butylcyclohexanone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylcyclohexanone, a sterically hindered cyclic ketone, holds a significant place in the annals of organic chemistry. Its discovery and subsequent study have been pivotal in developing our understanding of conformational analysis, reaction mechanisms, and the interplay of steric and electronic effects in chemical reactivity. This technical guide provides an in-depth exploration of the history, synthesis, and key physicochemical properties of this compound, offering valuable insights for researchers in synthetic chemistry, drug design, and materials science.

Historical Context: A Model for Conformational Analysis

The story of this compound is intrinsically linked to the development of conformational analysis, a cornerstone of modern organic chemistry. The pioneering theoretical work of Hermann Sachse in 1890, who first proposed the non-planar chair and boat conformations of cyclohexane, laid the groundwork for this field. However, it was the seminal contributions of chemists like Derek Barton in the mid-20th century that brought the practical implications of conformational analysis to the forefront, particularly in the study of steroid chemistry.

In this context, sterically demanding molecules like this compound and its isomers became invaluable tools. The bulky tert-butyl groups act as "conformational locks," restricting the facile interconversion of the cyclohexane ring and allowing for the detailed study of the distinct chemical and physical properties of different conformers. The preference of the large tert-butyl group for the equatorial position to minimize steric strain profoundly influences the reactivity of the carbonyl group and the overall shape of the molecule.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and study emerged from the broader investigation of sterically hindered ketones and their role in elucidating reaction mechanisms and stereochemical outcomes. Early work by prominent physical organic chemists, such as Norman L. Allinger, on the conformational energies of substituted cyclohexanes provided the theoretical framework for understanding the behavior of molecules like this compound. A 1989 US Patent details its use in perfume compositions and references earlier scientific literature where the compound was discussed in the context of reaction mechanisms and stereochemistry, indicating its established presence in the chemical literature by that time.[1]

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the oxidation of the corresponding alcohol, 2,4-di-tert-butylcyclohexanol. The precursor alcohol can be synthesized through the hydrogenation of 2,4-di-tert-butylphenol.

Synthesis Pathway

References

Theoretical Calculations on the Structure of 2,4-Di-tert-butylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted cyclohexanones are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and fragrances. The stereochemistry and conformational preferences of these rings profoundly influence their reactivity and biological activity. The introduction of sterically demanding substituents, such as tert-butyl groups, can lead to significant deviations from the idealized chair conformation of cyclohexane, potentially favoring higher-energy twist-boat or boat conformations.

2,4-Di-tert-butylcyclohexanone presents a fascinating case study in conformational analysis. The interplay between the carbonyl group and the two bulky tert-butyl substituents at the C2 and C4 positions dictates the molecule's three-dimensional structure and, consequently, its chemical and physical properties. Understanding the stable conformations and the energy barriers between them is crucial for predicting reaction outcomes and designing novel molecules with desired functionalities.

This guide details the theoretical methods employed for such analyses and provides a framework for investigating the conformational isomers of this compound.

Conformational Isomers of this compound

The conformational analysis of this compound involves the evaluation of various chair and twist-boat forms for both the cis and trans isomers. The relative energies of these conformers are determined by a combination of torsional strain, steric interactions (particularly 1,3-diaxial interactions), and electronic effects.

cis-2,4-Di-tert-butylcyclohexanone

For the cis isomer, the two tert-butyl groups are on the same face of the cyclohexane ring. In a chair conformation, this necessitates that one group occupies an axial position while the other is equatorial. The significant steric strain introduced by an axial tert-butyl group would likely lead to a ring flip to an alternative chair conformation, which would also have one axial and one equatorial tert-butyl group. However, the high energy associated with an axial tert-butyl group may force the molecule to adopt a non-chair conformation, such as a twist-boat, to alleviate steric hindrance.

trans-2,4-Di-tert-butylcyclohexanone

In the trans isomer, the tert-butyl groups are on opposite faces of the ring. This allows for a chair conformation where both bulky groups can potentially occupy equatorial positions, which is generally the most stable arrangement for disubstituted cyclohexanes. However, the presence of the carbonyl group can influence the ring puckering and potentially make other conformers accessible.

Data Presentation: Illustrative Conformational Energies

While specific theoretically calculated data for this compound is not available in the reviewed literature, the following tables present illustrative relative energies for the possible conformers. These values are based on the general principles of conformational analysis of substituted cyclohexanes, where the energetic penalty for an axial tert-butyl group is significant.

Table 1: Illustrative Relative Energies of cis-2,4-Di-tert-butylcyclohexanone Conformers

| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) | Notes |

| Chair 1 | C2-ax, C4-eq | High | Significant 1,3-diaxial interactions with the axial C2-tert-butyl group. |

| Chair 2 | C2-eq, C4-ax | High | Significant 1,3-diaxial interactions with the axial C4-tert-butyl group. |

| Twist-Boat | - | Lower | May be the global minimum to relieve steric strain from axial substituents. |

Table 2: Illustrative Relative Energies of trans-2,4-Di-tert-butylcyclohexanone Conformers

| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) | Notes |

| Chair 1 | C2-eq, C4-eq | 0.0 (Reference) | Expected to be the most stable conformer with both bulky groups equatorial. |

| Chair 2 | C2-ax, C4-ax | Very High | Severe steric hindrance from two axial tert-butyl groups. |

| Twist-Boat | - | Higher | Likely less stable than the di-equatorial chair conformation. |

Experimental Protocols: Computational Methodology

The following section outlines a detailed protocol for the theoretical calculation of the structure and conformational energies of substituted cyclohexanones, based on established methodologies in the field of computational chemistry.[1]

Software

All Density Functional Theory (DFT) calculations can be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

Initial Structure Generation

Initial 3D structures of the different possible conformers (chair, twist-boat) of cis- and trans-2,4-di-tert-butylcyclohexanone are built using a molecular editor such as GaussView, Avogadro, or IQmol.

Geometry Optimization and Frequency Calculations

The geometries of all conformers are optimized using a selected DFT functional and basis set. A commonly used and well-benchmarked combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, larger basis sets such as 6-311+G(d,p) can be employed.

Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated level of theory. This can involve a larger basis set (e.g., cc-pVTZ) or a more accurate method such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), which is often considered the "gold standard" for computational chemistry.[1]

Solvation Effects

To model the structure in a specific solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD solvation model can be incorporated into the geometry optimization and single-point energy calculations.

Mandatory Visualization: Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the theoretical investigation of the conformational isomers of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical methodologies applicable to the structural elucidation of this compound. While specific computational data for this molecule remains elusive in the accessible literature, the outlined protocols and logical workflows offer a robust framework for researchers to conduct their own investigations. The conformational preferences of this compound are governed by a delicate balance of steric and electronic factors, making it an exemplary system for the application of modern computational chemistry techniques. The illustrative data presented herein serves as a predictive guide for the expected conformational landscape of this challenging yet important molecule. Further theoretical and experimental studies are warranted to provide definitive quantitative data on the structure and energetics of its various conformers.

References

An In-depth Technical Guide to Sterically Hindered Cyclohexanones: Synthesis, Conformational Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered cyclohexanones are a fascinating and vital class of organic molecules that play a crucial role in the landscape of modern medicinal chemistry and organic synthesis. Their unique structural features, characterized by bulky substituents flanking the carbonyl group, impart distinct conformational preferences and reactivity patterns. This steric hindrance governs their interactions with biological targets and influences the stereochemical outcome of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, conformational analysis, and therapeutic applications of these intriguing compounds, with a focus on their relevance to drug discovery and development.

Synthesis of Sterically Hindered Cyclohexanones

The construction of sterically hindered cyclohexanone rings often requires specialized synthetic strategies to overcome the challenges posed by bulky substituents. Several powerful methods have been developed, with the Robinson annulation and various diastereoselective approaches being particularly prominent.

Robinson Annulation

The Robinson annulation is a classic and versatile ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[1][2] While highly effective for a range of substrates, the application of this method to the synthesis of sterically hindered cyclohexanones can be challenging due to the reduced reactivity of bulky ketones.[3] The general mechanism involves the initial formation of an enolate from a ketone, which then acts as a Michael donor to an α,β-unsaturated ketone (Michael acceptor). The resulting 1,5-diketone subsequently undergoes an intramolecular aldol condensation to form the six-membered ring.[4][5]

A representative protocol for the Robinson annulation involving a sterically hindered ketone is as follows:

-

Enolate Formation: To a solution of the sterically hindered ketone (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or benzene) is added a base (e.g., sodium ethoxide, potassium tert-butoxide, or LDA) (1.0-1.2 eq) at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a specified time to ensure complete enolate formation.

-

Michael Addition: The α,β-unsaturated ketone (1.0-1.1 eq) is added dropwise to the enolate solution at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Aldol Condensation and Dehydration: Upon completion of the Michael addition, the reaction mixture is typically heated to promote the intramolecular aldol condensation and subsequent dehydration to yield the α,β-unsaturated cyclohexenone. In some cases, the addition of an acid or base catalyst may be required.

-

Workup and Purification: The reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Diastereoselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules for pharmaceutical applications. Diastereoselective methods for the synthesis of highly substituted cyclohexanones often employ cascade or domino reactions that create multiple stereocenters in a single synthetic operation. One such strategy involves a cascade inter–intramolecular double Michael addition.

Conformational Analysis of Sterically Hindered Cyclohexanones

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry. In sterically hindered cyclohexanones, the bulky substituents exert a profound influence on the equilibrium between the chair conformations, as well as on the local geometry of the ring.

The chair conformation is the most stable arrangement for a cyclohexane ring. Substituents can occupy either an axial position, pointing perpendicular to the plane of the ring, or an equatorial position, pointing out from the perimeter of the ring. For bulky substituents, the equatorial position is strongly favored to minimize destabilizing 1,3-diaxial interactions.

Quantitative Conformational Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. Larger A-values indicate a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | 1.7 |

| Ethyl (-CH₂CH₃) | 1.8 |

| Isopropyl (-CH(CH₃)₂) | 2.1 |

| tert-Butyl (-C(CH₃)₃) | ~5.0 |

Data compiled from various sources.

The exceptionally large A-value of the tert-butyl group effectively "locks" the conformation of the cyclohexane ring, with the tert-butyl group almost exclusively occupying the equatorial position.

Spectroscopic Analysis: NMR Coupling Constants

¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclohexanone derivatives. The coupling constant (J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the following typical coupling constants are observed:

| Proton Relationship | Dihedral Angle | Typical ³JHH (Hz) |

| axial-axial (Jax,ax) | ~180° | 10 - 13 |

| axial-equatorial (Jax,eq) | ~60° | 2 - 5 |

| equatorial-equatorial (Jeq,eq) | ~60° | 2 - 5 |

These distinct coupling patterns allow for the unambiguous assignment of axial and equatorial protons and, consequently, the determination of the preferred conformation of the cyclohexanone ring.

Applications in Drug Discovery

The rigid conformational frameworks and unique substitution patterns of sterically hindered cyclohexanones make them attractive scaffolds for the design of novel therapeutic agents. Their ability to present functional groups in well-defined spatial orientations allows for precise interactions with biological targets.

Anticancer Agents

Numerous cyclohexanone derivatives have been investigated for their potential as anticancer agents.[6][7][8] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.[6] One important mechanism of action for some of these derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9][10]

For instance, certain 2,6-bis(benzylidene)cyclohexanone derivatives have demonstrated potent cytotoxic activity against breast cancer and neuroblastoma cell lines.[6] The substitution pattern on the benzylidene rings plays a crucial role in modulating the anticancer activity.

Many signal transduction pathways that control cell growth, proliferation, and survival are driven by protein kinases. In many cancers, these kinases are constitutively active, leading to uncontrolled cell division. Small molecule inhibitors that target the ATP-binding site of these kinases can block their activity and halt cancer progression.[11]

Caption: Kinase inhibition by a sterically hindered cyclohexanone derivative.

Antiviral Drugs

The development of effective antiviral therapies is a critical area of pharmaceutical research.[12][13][14] The core structures of some antiviral drugs are based on cyclic scaffolds that mimic natural substrates of viral enzymes. The conformational rigidity of sterically hindered cyclohexanones can be exploited to design potent and selective inhibitors of viral proteases, polymerases, or other essential viral proteins. While specific examples of marketed drugs with a sterically hindered cyclohexanone core are not abundant in the readily available literature, the principles of their design are well-founded in medicinal chemistry.

The discovery and development of a new antiviral agent is a multi-step process that begins with target identification and culminates in clinical trials.

Caption: A generalized workflow for antiviral drug discovery and development.

Conclusion

Sterically hindered cyclohexanones represent a class of molecules with significant potential in both synthetic and medicinal chemistry. Their synthesis, while often requiring careful planning and execution, provides access to a rich diversity of complex molecular architectures. The profound influence of steric hindrance on their conformational behavior is a key determinant of their chemical reactivity and biological activity. As our understanding of the intricate signaling pathways that underpin various diseases continues to grow, the rational design of novel therapeutics based on sterically hindered cyclohexanone scaffolds holds great promise for the development of the next generation of medicines. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Robinson Annulation [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. google.com [google.com]

- 6. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacologic considerations for antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and development of antiviral drugs for biodefense: Experience of a small biotechnology company - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Editorial of virtual special issue: The development of antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of 2,4-Di-tert-butylcyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of 2,4-di-tert-butylcyclohexanone derivatives. The bulky tert-butyl groups at the 2 and 4 positions introduce significant steric hindrance, which can be exploited to achieve high levels of diastereoselectivity. Understanding and controlling the stereochemical outcome of these syntheses are crucial for the development of novel chemical entities with specific three-dimensional structures, a key aspect in modern drug discovery and materials science.

The primary strategy outlined here involves a two-step process: the synthesis of a key intermediate, 4-tert-butylcyclohexenone, followed by a diastereoselective 1,4-conjugate addition of a tert-butyl group. The stereochemical outcome of the conjugate addition is highly dependent on the reaction conditions and the nature of the organometallic reagent used.

Factors Influencing Diastereoselectivity

The diastereoselectivity of the conjugate addition to 4-tert-butylcyclohexenone is primarily governed by steric factors. The bulky tert-butyl group at the 4-position locks the cyclohexene ring in a conformation where this group preferentially occupies a pseudo-equatorial position to minimize steric strain. The incoming nucleophile (tert-butyl group) can then attack the β-carbon of the enone from either the same face (syn-attack) or the opposite face (anti-attack) relative to the existing tert-butyl group.

Generally, the attack from the less hindered face is favored. In the case of 4-tert-butylcyclohexenone, axial attack is often preferred to avoid steric clash with the pseudo-equatorial tert-butyl group, leading to the formation of the trans-diastereomer as the major product. The choice of the tert-butylating agent and reaction conditions can further influence this preference.

Caption: Factors influencing the diastereomeric outcome of the synthesis.

Experimental Workflow

The overall synthetic strategy is a two-step process. First, the readily available 4-tert-butylcyclohexanone is converted to 4-tert-butylcyclohexenone. This is followed by the key diastereoselective conjugate addition of a tert-butyl group to afford the target this compound.

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound derivatives. Please note that the data for the conjugate addition step is based on analogous reactions due to the lack of specific literature for the tert-butyl addition to 4-tert-butylcyclohexenone.

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| Synthesis of 4-tert-butylcyclohexenone | 4-tert-butylcyclohexanone, NBS, AIBN | CCl₄ | Reflux | 4 | 75-85 | N/A | Analogous to known procedures |

| Diastereoselective Conjugate Addition | 4-tert-butylcyclohexenone, (t-Bu)₂CuLi | THF | -78 to 0 | 2 | 80-90 | >95:5 | Expected based on similar reactions[1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylcyclohexenone

This protocol describes the synthesis of the enone intermediate from 4-tert-butylcyclohexanone via α-bromination followed by dehydrobromination.

Materials:

-

4-tert-butylcyclohexanone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Lithium carbonate (Li₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-tert-butylcyclohexanone (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture for 4 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.

-

Dissolve the crude α-bromoketone in DMF. Add Li₂CO₃ (1.5 equivalents).

-

Heat the mixture at 120 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-tert-butylcyclohexenone.

Protocol 2: Diastereoselective Conjugate Addition of tert-Butylcuprate

This protocol describes the highly diastereoselective synthesis of trans-2,4-di-tert-butylcyclohexanone via the conjugate addition of a lithium di-tert-butylcuprate to 4-tert-butylcyclohexenone.

Materials:

-

Copper(I) iodide (CuI)

-

tert-Butyllithium (t-BuLi) in pentane

-

Anhydrous tetrahydrofuran (THF)

-

4-tert-butylcyclohexenone

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a stirred suspension of CuI (1.1 equivalents) in anhydrous THF at -40 °C under an inert atmosphere (e.g., argon), add a solution of t-BuLi in pentane (2.2 equivalents) dropwise.

-

Stir the resulting mixture at -40 °C for 30 minutes to form the lithium di-tert-butylcuprate reagent.

-

Cool the cuprate solution to -78 °C.

-

Add a solution of 4-tert-butylcyclohexenone (1 equivalent) in anhydrous THF dropwise to the cuprate solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis. The major diastereomer is expected to be the trans isomer.

References

Application Note: Stereoselective Reduction of 2,4-Di-tert-butylcyclohexanone with Sodium Borohydride

Application Notes and Protocols: Stereoselective Reduction of 2,4-Di-tert-butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective reduction of 2,4-di-tert-butylcyclohexanone. The methodologies described are based on established principles of carbonyl reduction in substituted cyclohexanones, primarily drawing from protocols for the closely related and well-studied 4-tert-butylcyclohexanone. The presence of an additional tert-butyl group at the 2-position in the target molecule is expected to significantly influence the steric environment and, consequently, the diastereoselectivity of the reduction.

Introduction

The stereoselective reduction of cyclic ketones is a fundamental transformation in organic synthesis, yielding diastereomeric alcohols that are crucial intermediates in the preparation of complex molecules, including active pharmaceutical ingredients. The facial selectivity of hydride attack on the carbonyl group of a substituted cyclohexanone is governed by steric and electronic factors. In the case of this compound, the two bulky tert-butyl groups lock the cyclohexane ring in a chair conformation, with both substituents occupying equatorial positions to minimize steric strain. The stereochemical outcome of the reduction is determined by whether the hydride nucleophile attacks from the axial or equatorial face of the carbonyl.

Generally, small, unhindered reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), preferentially attack from the more sterically accessible axial face, leading to the formation of the equatorial alcohol (trans isomer) as the major product.[1][2] Conversely, sterically demanding reducing agents, like L-Selectride®, are too bulky to approach from the axial face, which is shielded by the axial hydrogens at the C3 and C5 positions.[1] Consequently, they attack from the equatorial face, resulting in the formation of the axial alcohol (cis isomer) as the predominant product.[1]

Data Presentation

The following table summarizes the expected diastereomeric ratios for the reduction of this compound based on data from the reduction of 4-tert-butylcyclohexanone. The presence of the C2-tert-butyl group in the target substrate is anticipated to further enhance the steric hindrance to axial attack, potentially leading to even higher diastereoselectivity than observed for the 4-tert-butyl analog.

| Reducing Agent | Abbreviation | Expected Major Diastereomer | Expected cis:trans Ratio (Axial:Equatorial Alcohol) |

| Sodium Borohydride | NaBH₄ | trans | ~15:85 |

| Lithium Aluminum Hydride | LiAlH₄ | trans | ~10:90 |

| Lithium tri-sec-butylborohydride | L-Selectride® | cis | >95:5 |

Note: The ratios for this compound are extrapolated from data for 4-tert-butylcyclohexanone and general principles of stereoselectivity. Actual experimental results may vary.

Experimental Protocols

The following are detailed protocols for the stereoselective reduction of this compound.

Protocol 1: Reduction with Sodium Borohydride (yielding predominantly the trans-alcohol)

This protocol is adapted from the reduction of 4-tert-butylcyclohexanone.[1]

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers.

-

Characterize the products by ¹H NMR and/or GC-MS to determine the diastereomeric ratio.

Protocol 2: Reduction with L-Selectride® (yielding predominantly the cis-alcohol)

This protocol is adapted from the reduction of 4-tert-butylcyclohexanone.[1]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF)

-

3 M Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approximately 10 mL per gram of ketone).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water.

-

Allow the mixture to warm to room temperature.

-

Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction).

-

Stir the mixture for 1 hour at room temperature.

-

Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-